molecular formula C6H4O7 B1505740 3,4-Dihydroxyfuran-2,5-dicarboxylic acid CAS No. 20925-21-7

3,4-Dihydroxyfuran-2,5-dicarboxylic acid

Cat. No. B1505740
CAS RN: 20925-21-7
M. Wt: 188.09 g/mol
InChI Key: WQVPMJYORBZJIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-DHFDC involves several methods. One concise approach is the condensation of 1,2-carbonyl compounds (such as glyoxal trimer dihydrate, diethyl oxalate, or benzil) with dimethyl diglycolate in the presence of potassium hydroxide (KOH). Refluxing this mixture in cyclohexane for 6 to 8 hours yields 3,4-DHFDC, along with other related compounds, in good yields .

Scientific Research Applications

Synthesis and Chemical Applications

3,4-Dihydroxyfuran-2,5-dicarboxylic acid is significant in synthetic chemistry. Li Wei-jie (2006) elaborated on a concise synthesis method for 3,4-disubstitutedfuran-2,5-dicarboxylic acids, including this compound, using a mixture of 1,2-carbonyl compounds and dimethyl diglycolate with KOH, yielding up to 98.6% efficiency (Li Wei-jie, 2006). This process highlights the acid's role in synthesizing various chemical compounds.

Catalytic Synthesis from Biomass

The acid plays a crucial role in catalytic synthesis from biomass. Liu et al. (2015) reviewed the catalytic oxidation of various biomass-derived molecules, including the transformation of furfural and 5-hydroxymethylfurfural into maleic acid and this compound (Liu et al., 2015). This research indicates the acid's potential in developing sustainable chemical processes.

Enzyme-catalyzed Oxidation

In biochemistry, Dijkman, Groothuis, and Fraaije (2014) discovered an enzyme capable of oxidizing 5-hydroxymethylfurfural into this compound, indicating the enzyme's efficacy in producing the acid from bio-based sources (Dijkman et al., 2014).

Biodegradable Polymer Production

The acid is a key component in biodegradable polymer production. This application is highlighted in the study by Yuan et al. (2019), where they developed a sustainable catalytic route for synthesizing tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) starting from 5-(hydroxymethyl)furfural (Yuan et al., 2019).

Pharmaceutical and Polymer Industry

In the pharmaceutical and polymer industries, Jia et al. (2019) demonstrated a dual-enzyme cascade system for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural, emphasizing the potential of this compound in these sectors (Jia et al., 2019).

properties

IUPAC Name

3,4-dihydroxyfuran-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O7/c7-1-2(8)4(6(11)12)13-3(1)5(9)10/h7-8H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVPMJYORBZJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(OC(=C1O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716260
Record name 3,4-Dihydroxyfuran-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20925-21-7
Record name 3,4-Dihydroxyfuran-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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